2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H9N3O/c1-2-7-3-5(1)6-9-8-4-10-6/h4-5,7H,1-3H2 |
InChI Key |
CAKHSVKNGDOJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NN=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 3 Yl 1,3,4 Oxadiazole and Analogues
Established Synthetic Routes for 1,3,4-Oxadiazole (B1194373) Ring Formation
The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, leading to the development of numerous synthetic strategies for its creation. tandfonline.com These methods often begin from readily available precursors like acylhydrazides and can be broadly categorized into cyclization, oxidation, and multicomponent reactions.
Cyclization Reactions of Acylhydrazides and Related Precursors
The most traditional and widely employed method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. rsc.org This reaction typically requires dehydrating agents such as phosphorus oxychloride, thionyl chloride, or sulfuric acid. nih.govcardiff.ac.uk For instance, N,N′-diacylhydrazines can be subjected to cyclodehydration using phosphorus oxychloride, either in a solvent like anhydrous toluene (B28343) or under solvent-free conditions, to yield 2,5-dialkyl-1,3,4-oxadiazoles. nih.gov
Another common precursor is the acylhydrazide, which can react with various one-carbon sources. A prominent example is the reaction of acylhydrazides with carbon disulfide in a basic medium, which, after acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov Similarly, reacting acylhydrazides with cyanogen (B1215507) bromide is a known route to 2-amino-5-substituted-1,3,4-oxadiazoles.
Thiosemicarbazides, formed from the reaction of acylhydrazides and isothiocyanates, are versatile intermediates. These can undergo cyclodesulfurization to form 2-amino-1,3,4-oxadiazoles. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) have been shown to be effective desulfurizing agents for this transformation, offering high yields and regioselectivity.
| Precursor | Reagent(s) | Product Type | Reference(s) |
| 1,2-Diacylhydrazine | POCl3, SOCl2 | 2,5-Disubstituted-1,3,4-oxadiazole | rsc.orgnih.govcardiff.ac.uknih.gov |
| Acylhydrazide | Carbon Disulfide, Base | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.gov |
| Acylthiosemicarbazide | EDC·HCl | 2-Amino-5-substituted-1,3,4-oxadiazole |
Oxidative Cyclization Approaches
Oxidative cyclization offers a milder alternative to harsh dehydrating conditions. This approach typically involves the oxidation of acylhydrazones, which are themselves synthesized from the condensation of acylhydrazides with aldehydes. mdpi.com A variety of oxidizing agents have been successfully used.
Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), are effective for the oxidative cyclization of N-acylhydrazones to form 2,5-diaryl-1,3,4-oxadiazoles. This method is noted for being mild and convenient for creating unsymmetrical oxadiazoles. Other common oxidants include iodine in the presence of a base like potassium carbonate or yellow mercuric oxide. mdpi.com The iodine-mediated oxidative cyclization of acylhydrazones is a practical, transition-metal-free method that can be performed on crude acylhydrazones, making it efficient and scalable.
| Precursor | Oxidizing Agent | Product Type | Reference(s) |
| N-Acylhydrazone | Bis(trifluoroacetoxy)iodobenzene (PIFA) | 2,5-Diaryl-1,3,4-oxadiazole | |
| N-Acylhydrazone | Iodine, K2CO3 | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |
| Acylhydrazone | Iodine, HgO | 2,5-Diaryl-1,3,4-oxadiazole | mdpi.com |
Multicomponent Reactions (MCRs) for Oxadiazole Synthesis
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. The Ugi-tetrazole reaction followed by a Huisgen [3+2] cycloaddition is a notable MCR for producing 2,5-disubstituted 1,3,4-oxadiazoles. This metal-free protocol involves the reaction of an amine, an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a tetrazole intermediate. This intermediate then reacts with an acid chloride in the presence of pyridine (B92270) to yield the final oxadiazole. This sequence is valued for its operational simplicity and broad functional group tolerance. doi.org
Another MCR approach involves the reaction of N-isocyaniminotriphenylphosphorane with aromatic carboxylic acids and bis-aldehydes in the presence of a secondary amine. This leads to the formation of disubstituted 1,3,4-oxadiazoles through an intramolecular aza-Wittig reaction of an iminophosphorane intermediate under neutral, room-temperature conditions.
Regioselective Synthesis of Substituted 1,3,4-Oxadiazoles
Achieving regioselectivity is critical when synthesizing unsymmetrically substituted oxadiazoles. Reagent-based control allows for the selective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles from a common thiosemicarbazide (B42300) intermediate. For example, using EDC·HCl in DMSO favors the formation of the 2-amino-1,3,4-oxadiazole, while employing p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) in N-methyl-2-pyrrolidone can lead to the corresponding thiadiazole. The choice of reagents and conditions allows for a diversity-oriented synthesis of these important heterocyclic cores.
Synthesis of Pyrrolidine-Substituted Scaffolds
The pyrrolidine (B122466) ring is a ubiquitous feature in natural products and pharmaceuticals, making its incorporation into drug candidates a significant area of synthetic chemistry.
Strategies for Incorporating Pyrrolidine Moieties onto Heterocyclic Systems
Several strategies exist for the synthesis of pyrrolidine-containing compounds. A common approach involves modifying readily available chiral precursors like (R)- or (S)-pyrrolidine-3-carboxylic acid. researchgate.net This acid can serve as a starting point for further elaboration. For instance, it can be coupled with other molecules using standard peptide coupling techniques. researchgate.net
A direct method to link a pyrrolidine ring to an oxadiazole involves the synthesis of 1-aryl-4-(5-aryl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ones. This can be achieved through the dehydration of acylhydrazides using a dehydrating agent like thionyl chloride. While this example results in a pyrrolidin-2-one, it demonstrates the feasibility of constructing a C-N bond between the two heterocyclic systems.
A plausible, though not explicitly cited, route to 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole would involve the following steps:
Protection of the pyrrolidine nitrogen of (R)- or (S)-pyrrolidine-3-carboxylic acid.
Conversion of the carboxylic acid to its corresponding acylhydrazide (carbohydrazide). This can be done by first converting the acid to an ester and then reacting it with hydrazine (B178648) hydrate. researchgate.net
Cyclization of the resulting pyrrolidine-3-carbohydrazide with a suitable one-carbon source (e.g., triethyl orthoformate) to form the 1,3,4-oxadiazole ring.
Deprotection of the pyrrolidine nitrogen to yield the final product.
Another versatile method for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This powerful reaction allows for the stereoselective construction of the pyrrolidine ring. While not a direct method for substitution onto a pre-existing heterocycle, it allows for the synthesis of complex pyrrolidine structures that could subsequently be functionalized and coupled to an oxadiazole ring.
| Starting Material | Key Transformation | Resulting Structure | Reference(s) |
| Pyrrolidine-3-carboxylic acid | Hydrazide formation, then cyclization | Pyrrolidinyl-oxadiazole | researchgate.netresearchgate.net |
| Acid hydrazide & Pyrrolidinone acid | Dehydrative cyclization | Pyrrolidinone-substituted oxadiazole | |
| Alkene & Azomethine Ylide | [3+2] Cycloaddition | Substituted Pyrrolidine | nih.gov |
Stereoselective Synthesis of Chiral Pyrrolidine Derivatives
The chirality of the pyrrolidine ring is often crucial for the biological activity of the final compound. Therefore, stereoselective methods for the synthesis of chiral pyrrolidine precursors, particularly those functionalized at the 3-position, are of paramount importance.
A common and effective strategy for obtaining enantiomerically pure pyrrolidine derivatives is to start from readily available chiral precursors such as L-proline or 4-hydroxy-L-proline. organic-chemistry.org These natural amino acids provide a chiral pool from which various substituted pyrrolidines can be synthesized through functional group manipulations. For instance, (S)-prolinol, derived from the reduction of L-proline, serves as a versatile starting material. organic-chemistry.org
Another powerful approach is the use of asymmetric catalysis. Organocatalytic enantioselective Michael addition reactions have been successfully employed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov This method involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, providing a concise route to key pyrrolidine-3-carboxylic acid intermediates with high enantiomeric excess. nih.gov
Palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct method for the synthesis of 3-aryl pyrrolidines. researchgate.netrsc.org This approach is significant as it can deliver drug-like molecules in a single step from accessible precursors. researchgate.netrsc.org Furthermore, biocatalytic methods are emerging as powerful tools. Engineered enzymes, such as P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of alkyl azide precursors to construct chiral pyrrolidines with high efficiency and selectivity. researchgate.net
The synthesis of new chiral pyrrolidines has also been achieved from non-proteinogenic starting materials like 2,3-O-iso-propylidene-D-erythronolactol, demonstrating the versatility of synthetic strategies to access novel pyrrolidine scaffolds. nih.gov
Targeted Synthesis of this compound
The direct synthesis of the this compound hybrid requires the formation of the oxadiazole ring from a suitable pyrrolidine precursor.
Development of Novel Synthetic Pathways for the Hybrid Scaffold
A key strategy for constructing the this compound scaffold involves the cyclodehydration of a diacylhydrazine intermediate derived from a pyrrolidine-3-carboxylic acid derivative. A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines using a variety of dehydrating agents. nih.govresearchgate.net
A plausible synthetic route would commence with N-protected pyrrolidine-3-carboxylic acid. This starting material can be converted to its corresponding acid hydrazide, N-protected pyrrolidine-3-carbohydrazide. Subsequent acylation of this hydrazide with a suitable acylating agent would yield the key 1,2-diacylhydrazine precursor. The final step is the cyclodehydration of this intermediate to form the 1,3,4-oxadiazole ring, followed by deprotection of the pyrrolidine nitrogen to yield the target compound.
Research by Mickevicius et al. has demonstrated the synthesis of related structures, specifically 1-aryl-4-(5-aryl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ones. otterbein.edu In their work, acid hydrazides were reacted with different acid chlorides to form diacylhydrazines, which were then cyclized using thionyl chloride to yield the pyrrolidin-2-one substituted oxadiazoles. otterbein.edu This methodology highlights a viable pathway for linking a pyrrolidine core to a 1,3,4-oxadiazole ring.
A convergent synthesis approach has also been described where α-bromo nitroalkanes are coupled with acyl hydrazides to directly yield 2,5-disubstituted 1,3,4-oxadiazoles, bypassing the isolation of the diacyl hydrazine intermediate. nih.gov This method offers mild, non-dehydrative conditions and could potentially be adapted for the synthesis of the target molecule by using a suitable pyrrolidine-derived acyl hydrazide. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Common Dehydrating Agents and Their Optimization:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Refluxing in neat POCl₃ or in an inert solvent. nih.govbiointerfaceresearch.com | Readily available, potent dehydrating agent. | Harsh conditions, can lead to side products, corrosive. researchgate.net |
| Thionyl Chloride (SOCl₂) | Often used as a dehydrating agent in the cyclization of diacylhydrazines. otterbein.edu | Effective for cyclization. | Corrosive, generates HCl and SO₂ as byproducts. |
| XtalFluor-E ([Et₂NSF₂]BF₄) | Dichloromethane (DCM) or acetonitrile (B52724) (MeCN) at room temperature or with mild heating. researchgate.netrsc.org | Mild reaction conditions, high yields, good functional group tolerance. rsc.org | More expensive than traditional reagents. |
| Silica-supported Dichlorophosphate | Solvent-free, microwave irradiation. nih.gov | High yields, accelerated reaction rates, environmentally friendly. nih.gov | Requires preparation of the supported reagent. |
| Triphenylphosphine (B44618) (PPh₃) / Trichloroisocyanuric Acid (TCCA) | Mechanochemical (ball milling). organic-chemistry.org | Solvent-free, rapid reaction times, environmentally benign. organic-chemistry.org | Requires specialized equipment. |
The optimization of the reaction often involves screening different dehydrating agents, solvents, temperatures, and reaction times. For instance, in the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles, reactions conducted under solvent-free conditions with POCl₃ showed higher yields compared to reactions in toluene. nih.gov The use of additives can also be beneficial. In the cyclodehydration of 1,2-diacylhydrazines using XtalFluor-E, the addition of acetic acid was found to generally improve the yields. rsc.org
For the synthesis of the target molecule, optimization would likely focus on finding a balance between achieving a high yield of the desired oxadiazole and preserving the integrity of the pyrrolidine ring, especially its stereochemistry if a chiral precursor is used. Mild reagents like XtalFluor-E or green chemistry approaches could be particularly advantageous.
Advanced Synthetic Strategies and Green Chemistry Principles in Oxadiazole Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. The synthesis of 1,3,4-oxadiazoles has benefited significantly from the application of green chemistry principles.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,3,4-oxadiazoles. nih.gov Microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields. Solvent-free microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using a polymer-supported dehydration reagent has been reported, offering a clean and efficient protocol. nih.gov This approach minimizes the use of volatile organic solvents, which is a key principle of green chemistry.
Mechanochemistry , specifically ball milling, provides a solvent-free alternative for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org The condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine and trichloroisocyanuric acid proceeds rapidly and in high yields under mechanochemical conditions. organic-chemistry.org
The use of catalytic methods is another cornerstone of green chemistry. While many traditional methods for oxadiazole synthesis rely on stoichiometric and often harsh dehydrating agents, research is ongoing to develop catalytic cyclodehydration processes. Copper(II) oxide nanoparticles have been used as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles. organic-chemistry.org
Furthermore, one-pot syntheses that minimize workup and purification steps are highly desirable. A one-pot, solvent-free synthesis of 1,3,4-oxadiazoles has been developed by the condensation of benzohydrazide (B10538) and triethylorthoalkanates under microwave irradiation, catalyzed by Nafion® NR50 or P₄S₁₀/Al₂O₃. nih.gov These advanced strategies not only improve the efficiency and environmental footprint of 1,3,4-oxadiazole synthesis but also offer promising avenues for the preparation of complex molecules like this compound.
Structure Activity Relationship Sar Studies of 2 Pyrrolidin 3 Yl 1,3,4 Oxadiazole Derivatives
Elucidation of Pharmacophoric Requirements for the 1,3,4-Oxadiazole (B1194373) Core
The 1,3,4-oxadiazole ring is a privileged pharmacophore in drug discovery, valued for its favorable physicochemical and pharmacokinetic properties. nih.gov It is a five-membered, aromatic heterocyclic ring that is chemically stable and serves as a versatile scaffold in a multitude of medicinally active compounds. nih.govmdpi.com
Key pharmacophoric features of the 1,3,4-oxadiazole core include:
Bioisosterism: The oxadiazole ring is often employed as a bioisostere for amide and ester functionalities. nih.gov This substitution can improve metabolic stability and oral bioavailability by replacing hydrolyzable groups with a more robust heterocycle.
Hydrogen Bonding Capacity: The two nitrogen atoms and the oxygen atom within the ring act as hydrogen bond acceptors, enabling crucial interactions with biological targets like enzymes and receptors. nih.govmdpi.com
Dipolar Nature and Aromaticity: The ring possesses significant aromatic character and acts as a conjugated diene, which influences its electronic properties. mdpi.com It generally has a strong electron-withdrawing effect, particularly when substituents are attached at the C-5 position. nih.gov
Scaffolding and Rigidity: The planar and rigid nature of the 1,3,4-oxadiazole ring helps to orient substituents in a defined spatial arrangement, which is critical for precise binding to a target's active site. nih.gov
SAR studies on various 1,3,4-oxadiazole derivatives have shown that the nature of the substituents at the 2- and 5-positions is paramount for determining the compound's biological activity. nih.govnih.gov For instance, in a series of antibacterial oxadiazoles, modifications at the 5-position of the 1,2,4-oxadiazole (B8745197) ring led to the generation of many active antibiotics. nih.gov Similarly, for 2,5-disubstituted 1,3,4-oxadiazoles, the type of aryl groups attached significantly impacts their activity profile. nih.gov
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity Profiles
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common feature in a wide array of natural products and synthetic pharmacologically active molecules. nih.gov Its presence in the 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole structure offers multiple avenues for modification to modulate biological activity. Substitutions on the pyrrolidine ring can profoundly influence a molecule's properties in several ways:
Stereochemistry and Conformation: The pyrrolidine ring contains stereocenters, and the specific stereochemistry of substituents can be critical for achieving the correct orientation for binding to a biological target. The ring's conformation also dictates the spatial presentation of its substituents.
Target Interactions: The nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, allowing it to act as a hydrogen bond donor or participate in ionic interactions. Substituents can introduce additional points of interaction, such as hydrogen bonding or hydrophobic contacts.
A review of pyrrolidine derivatives highlights that diverse substitution patterns enable these molecules to interact with various biological targets, leading to excellent anti-proliferative activities. nih.gov For example, in a series of spiro[pyrrolidin-3,2-oxindoles], the substituents on the pyrrolidine scaffold were crucial for inhibiting the MDM2-p53 interaction. scispace.com While specific SAR data for substitutions on the 2-(pyrrolidin-3-yl) moiety of the title compound are not extensively detailed in the literature, general principles suggest that modifications at the nitrogen atom or the carbon atoms of the pyrrolidine ring would be a key strategy for optimizing biological activity.
Rational Design of Analogues through Comprehensive SAR Analysis
Rational drug design leverages SAR data to create new molecules with enhanced efficacy, selectivity, and improved pharmacokinetic properties. For the this compound scaffold, a comprehensive SAR analysis guides the design of new analogues by identifying which structural modifications are likely to be beneficial.
The design process typically involves:
Core Scaffold Modification: While the 1,3,4-oxadiazole and pyrrolidine rings form the core, bioisosteric replacement with other heterocycles (e.g., 1,2,4-oxadiazole, triazole, thiazole) could be explored to fine-tune electronic and binding properties. nih.govnih.gov
Substitution at the 5-Position of the Oxadiazole Ring: Based on extensive research, the substituent at the 5-position of the 1,3,4-oxadiazole ring is a primary point for modification. mdpi.comnih.gov Introducing various aryl or alkyl groups with different electronic and steric properties can drastically alter biological activity. For example, the design of novel 1,3,4-oxadiazole derivatives as inhibitors of programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) showed that specific substitutions led to compounds with high biochemical activity. nih.gov
Substitution on the Pyrrolidine Ring: As discussed, modifying the pyrrolidine ring is another critical strategy. N-alkylation or N-acylation of the pyrrolidine nitrogen can modulate basicity and lipophilicity. Introducing substituents on the carbon atoms of the ring can create new interactions with the target protein.
Conformational Restriction: In some cases, restricting the conformation of flexible parts of the molecule can enhance binding affinity and selectivity. This has been a successful strategy in the design of other heterocyclic inhibitors. ebi.ac.uk
By systematically synthesizing and testing these rationally designed analogues, a detailed SAR map can be constructed, leading to the identification of lead compounds with optimized activity profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazoles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For a class of compounds like 2-(pyrrolidin-3-yl)-1,3,4-oxadiazoles, QSAR can be a powerful tool to predict the activity of novel analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process. mdpi.com
The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. They are broadly categorized into several classes:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular weight, atom counts, ring counts, and connectivity indices (e.g., Chi indices). hufocw.org
Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these descriptors encode information about the molecule's shape and size, such as molecular volume, surface area, and moments of inertia. hufocw.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trhufocw.org
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the logarithm of the octanol-water partition coefficient (LogP) being the most common example. researchgate.net
Hybrid Descriptors: These combine multiple properties, such as the charged partial surface area (CPSA) descriptors, which encode information about polar interactions. hufocw.org
The selection of appropriate descriptors is a critical step, as they must capture the structural variations within the dataset that are responsible for the observed differences in biological activity.
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Index (Chi) | Describes the degree of branching and connectivity in a molecule. hufocw.org |
| Geometrical | Solvent Accessible Surface Area (SASA) | Represents the surface area of a molecule that is accessible to a solvent. hufocw.org |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. dergipark.org.trprotoqsar.com |
| Hydrophobic | LogP | Measures the lipophilicity and potential for membrane permeability. researchgate.net |
Once descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed. This process involves several key steps:
Data Set Division: The full dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. ijpsdronline.com
Model Building: Statistical regression methods are used to find the best correlation between the selected descriptors (independent variables) and biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbors (kNN). ijpsdronline.comnih.govnih.gov
Model Validation: Validation is crucial to ensure the model is robust, statistically significant, and has good predictive ability. It consists of two main types:
Internal Validation: This assesses the stability and robustness of the model using only the training set. The most common method is leave-one-out cross-validation (LOO-CV), which generates the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). The predictive correlation coefficient (R²pred or pred_r²) is calculated for the test set. ijpsdronline.comnih.gov
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.6 nih.gov |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 nih.gov |
| Predicted Correlation Coefficient | R²pred | Measures the external predictive ability on a test set. | > 0.5 mdpi.com |
Studies on various oxadiazole derivatives have successfully generated statistically significant QSAR models. For example, a 3D-QSAR study on 1,2,4-oxadiazole derivatives yielded a model with a q² of 0.6319 and an R² of 0.9235. nih.gov Another study on oxadiazole substituted benzimidazoles produced a PLSR model with a q² of 0.68 and a pred_r² of 0.84. nih.gov
A well-validated QSAR model serves as a valuable predictive tool. It can be used to estimate the biological activity of newly designed, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.commanipal.edu The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of how steric, electrostatic, and other fields influence activity, offering direct insights for designing more potent molecules. nih.govrsc.org
However, it is essential to recognize the limitations of QSAR models. The primary limitation is the Applicability Domain (AD) . nih.gov A QSAR model can only make reliable predictions for compounds that are structurally similar to those in the training set. The AD defines this "chemical space," and predictions for compounds that fall outside the AD are considered unreliable. nih.gov Therefore, the utility of a QSAR model is directly tied to the diversity and quality of the data used to build it. The model's predictive power is an estimation, and experimental validation remains the ultimate test of a compound's activity.
Computational and Theoretical Investigations of 2 Pyrrolidin 3 Yl 1,3,4 Oxadiazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic properties and geometric structures of molecules. For the 1,3,4-oxadiazole (B1194373) class of compounds, DFT studies are routinely employed to elucidate their stability, reactivity, and electronic characteristics, which are crucial for their application in medicinal chemistry and materials science. mdpi.comnih.gov
The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine key quantum chemical descriptors for 1,3,4-oxadiazole derivatives. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring typically represent regions of negative potential (nucleophilic), making them potential hydrogen bond acceptors, while the hydrogen atoms of the pyrrolidine (B122466) ring's N-H group would show positive potential (electrophilic). nih.gov These studies are essential for understanding how the molecule interacts with biological macromolecules. nih.gov
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for a Heterocyclic Compound Note: The following data is representative of typical values found for heterocyclic compounds in computational studies and serves as an illustration for 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole.
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis using DFT helps identify the most stable spatial arrangement (conformer) of this compound. This is particularly important due to the flexibility of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and oxadiazole rings. The 1,3,4-oxadiazole ring itself is known to be planar, which enhances electron delocalization. researchgate.net Theoretical calculations can determine the relative energies of different conformers, revealing the lowest energy (most stable) state the molecule is likely to adopt. This information is vital for accurate molecular docking studies, as the ligand's conformation determines its fit within a protein's binding site.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). nih.gov This method is central to structure-based drug design and is widely applied to 1,3,4-oxadiazole derivatives to predict and rationalize their potential biological activities against various targets. nih.govrsc.org
Docking studies on various 1,3,4-oxadiazole derivatives have identified interactions with a range of biological targets, suggesting potential therapeutic applications. Common targets include enzymes like cyclooxygenases (COX-1 and COX-2), various kinases (e.g., VEGFR2, EGFR), and microbial enzymes, highlighting the scaffold's potential as a source of anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comnih.gov The interaction profiling reveals the specific amino acid residues involved in binding. For a molecule like this compound, it is expected that the nitrogen atoms of the oxadiazole ring and the pyrrolidine nitrogen would act as hydrogen bond acceptors, while the N-H group on the pyrrolidine ring would serve as a hydrogen bond donor.
Table 2: Examples of Biological Targets and Interacting Residues for 1,3,4-Oxadiazole Derivatives Note: This table is based on findings for various 1,3,4-oxadiazole derivatives and illustrates potential interactions for the title compound.
| Biological Target | PDB Code | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | 5IKR | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |
| VEGF Receptor 2 (VEGFR2) | 4ASD | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Pi-Alkyl |
| Bacterial Peptide Deformylase | 1G2A | Gly89, Ile128, Gln50 | Hydrogen Bonding, Hydrophobic |
A critical output of molecular docking is the prediction of binding affinity, typically expressed as a scoring function value (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger, more favorable interaction. nih.gov Scoring functions are used to rank different compounds and predict their potential potency. For instance, studies on 1,3,4-oxadiazole derivatives targeting cyclooxygenase have shown binding energies ranging from -7.1 to -12.9 kcal/mol. nih.gov The predicted binding affinity helps prioritize which novel compounds should be synthesized and tested in biological assays.
Table 3: Illustrative Binding Affinity Scores for 1,3,4-Oxadiazole Analogs Against Various Targets Note: The data represents reported scores for different derivatives to exemplify the range of predicted affinities.
| Compound Type | Target | Illustrative Docking Score (kcal/mol) | Reference |
| Oxadiazole-arylpiperazine | COX-2 | -12.9 | nih.gov |
| Oxadiazole-amide | VEGFR2 | -11.68 (converted from -48.89 kJ/mol) | mdpi.com |
| Oxadiazole-thiazole | Acetylcholinesterase | -9.8 | rsc.org |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. rsc.org While docking provides a static snapshot of the binding pose, MD simulations model the movements of atoms and molecules, offering insights into the flexibility of the complex and the persistence of key interactions. mdpi.com These simulations are performed on the most promising ligand-protein complexes identified through docking. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. A stable complex will typically show a low and converging RMSD value over the simulation time. rsc.org
Table 4: Illustrative Data from a Molecular Dynamics Simulation Note: This table provides an example of typical results from an MD simulation of a ligand-protein complex.
| Simulation Parameter | Illustrative Value | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation. |
| Average Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |
| Average Protein RMSD | 2.0 Å | Shows the overall protein structure is stable during the simulation. |
| Key Interaction Persistence | > 90% | Crucial hydrogen bonds are maintained throughout the simulation. |
In Silico Screening and De Novo Design Approaches
The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds. nih.gov This makes it an attractive starting point for both in silico screening and de novo drug design campaigns.
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are predicted to bind to a specific biological target. Molecular docking is a primary tool in this process, where the binding pose and affinity of a ligand within the active site of a protein are estimated. The 1,3,4-oxadiazole scaffold has been successfully used in virtual screening campaigns to identify inhibitors for a variety of targets. For example, computational studies have identified 1,3,4-oxadiazole derivatives as potential inhibitors of enzymes like peptide deformylase, which is essential for bacterial survival. nih.gov
De novo drug design , on the other hand, involves the computational construction of novel molecules from scratch. youtube.com This approach often starts with a seed fragment or scaffold that is known to interact with the target of interest. The 1,3,4-oxadiazole ring, with its defined geometry and hydrogen bonding capabilities, serves as an excellent building block for de novo design. Algorithms can explore different chemical substitutions around the oxadiazole core to optimize interactions with the target protein and improve drug-like properties. For instance, de novo design strategies have been employed to develop 1,3,4-oxadiazole-based inhibitors for targets such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. nih.gov
The combination of a pyrrolidine ring with a 1,3,4-oxadiazole core in this compound presents an interesting scaffold for drug design. The pyrrolidine moiety can provide a three-dimensional character to the molecule and allow for specific interactions with the target, while the 1,3,4-oxadiazole can act as a central organizing element and a bioisostere for other functional groups. In silico methods could be employed to explore the vast chemical space around this scaffold, predicting potential targets and guiding the synthesis of novel derivatives with enhanced biological activity.
Table 2: Examples of 1,3,4-Oxadiazole Derivatives and Their Computationally Investigated Targets
| 1,3,4-Oxadiazole Derivative Class | Investigated Target | Computational Method(s) | Reference |
| Substituted 1,3,4-oxadiazoles | Peptide Deformylase | Molecular Docking, QSAR | nih.gov |
| 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | Monoamine Oxidase B (MAO-B) | Molecular Interaction Field Analysis, Docking, MD Simulations | nih.gov |
| Trifluoromethylpyridine 1,3,4-oxadiazoles | Bacterial Proteins | Structure-Activity Relationship (SAR) Analysis | acs.org |
| N-(Benzothiazol/thiazol-2-yl) or N-(substituted phenyl) including 2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide | Matrix Metalloproteinase-9 (MMP-9) | Molecular Docking | acs.org |
Biological Activities and Mechanistic Studies of 2 Pyrrolidin 3 Yl 1,3,4 Oxadiazole Derivatives in Vitro Focus
Investigation of Antimicrobial Potential
Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum antimicrobial effects, including antibacterial, antifungal, and antitubercular activities. nih.gov The incorporation of a pyrrolidine (B122466) ring can further modulate this activity, leading to the development of novel antimicrobial agents.
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
While specific studies focusing exclusively on 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole are limited, research on related hybrid structures demonstrates the antibacterial potential of this chemical space. For instance, a series of hybridized pyrrolidine compounds featuring a 1,2,4-oxadiazole (B8745197) moiety (an isomer of 1,3,4-oxadiazole) were synthesized and evaluated for their antibacterial effects. researchgate.netaun.edu.eg One of the most potent compounds from this series demonstrated a minimal inhibitory concentration (MIC) of 55 ng/mL against Escherichia coli, which was superior to the reference drug ciprofloxacin (B1669076) (MIC 60 ng/mL). researchgate.net
Other research has focused on different modifications of the 1,3,4-oxadiazole core. Hybrid derivatives combining 1,3,4-oxadiazole with isoxazole (B147169) rings showed antimicrobial activity two to four times stronger than ampicillin (B1664943) against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Pseudomonas aeruginosa and E. coli. nih.gov Similarly, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have shown activity against P. aeruginosa, E. coli, and S. aureus that is comparable or stronger than ciprofloxacin. nih.gov Another study reported that 2,5-bis(heterocyclic)-1,3,4-oxadiazoles displayed moderate activity against Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk
Antifungal and Antitubercular Activity Assessment
The 1,3,4-oxadiazole scaffold is a key component in compounds designed for antifungal and antitubercular activity. nih.gov Research has shown that certain 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit antimycobacterial effects against Mycobacterium tuberculosis H37Rv. nih.gov In one study, hybrid molecules containing both 1,3,4-oxadiazole and isoxazole rings were also found to be active against this strain. nih.gov
In the realm of antifungal research, various 1,3,4-oxadiazole derivatives have been synthesized and tested, showing fungicidal activity against pathogens such as rice sheath blight and sorghum anthracnose.
Proposed Mechanisms of Action (e.g., Penicillin-Binding Protein Inhibition, DNA Gyrase Inhibition, Topoisomerase IV Inhibition, DprE1 Inhibition)
To exert their antimicrobial effects, oxadiazole derivatives interact with various essential bacterial enzymes.
Penicillin-Binding Protein (PBP) Inhibition: While research on direct PBP inhibition by this compound is not prominent, related structures have been identified as PBP inhibitors. A study focused on a different class, pyrrolidine-2,3-diones, identified them as novel inhibitors of P. aeruginosa PBP3, suggesting that the pyrrolidine scaffold can be a valuable component in the design of PBP inhibitors. nih.govnih.gov
DNA Gyrase and Topoisomerase IV Inhibition: These type II topoisomerases are well-validated targets for antibacterial agents. A series of hybridized pyrrolidine compounds with a 1,2,4-oxadiazole ring were developed as inhibitors of DNA gyrase and topoisomerase IV (Topo IV). researchgate.netaun.edu.eg The most potent of these derivatives displayed IC₅₀ values of 180 nM and 210 nM against E. coli DNA gyrase, comparable to the reference inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). researchgate.netaun.edu.eg One compound also showed strong inhibition of E. coli Topo IV with an IC₅₀ of 13 µM. researchgate.net Other studies have confirmed that hybrids of fluoroquinolones with 1,3,4-oxadiazoles, as well as S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline derivatives, act as potent inhibitors of both DNA gyrase and Topo IV. nih.govresearchgate.net
DprE1 Inhibition: Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) is a critical enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. nih.govacs.orgnih.gov A high-throughput screening identified a potent antitubercular agent based on a (1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone scaffold, which, while containing a piperidine (B6355638) instead of a pyrrolidine ring, highlights the potential of the oxadiazole core in targeting DprE1. nih.govacs.org Whole genome sequencing of resistant mutants confirmed that these compounds act by inducing mutations in DprE1. nih.govacs.org
Exploration of Anticancer Activity
The 1,3,4-oxadiazole moiety is a well-known pharmacophore in the design of anticancer agents, recognized for its anti-proliferative and antiangiogenic potential. nih.govnih.gov
In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines. In one study, a series of twelve 1,3,4-oxadiazole derivatives were synthesized and tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.govnih.gov Four of these compounds showed significant cytotoxic activity. nih.govnih.gov Further testing revealed that these compounds also had a considerable cytotoxic effect on Hep-2 (laryngeal cancer) cells while being comparatively safer for normal V-79 cell lines. nih.govnih.gov Another study on caffeic and ferulic acid-based 1,3,4-oxadiazoles found inhibitory activity against glioblastoma (U87, T98G, LN229), ovarian (SKOV3), breast (MCF7), and lung (A549) cancer cell lines. researchgate.net
| Compound ID | Cell Line | IC₅₀ (µM) | Incubation Time (h) | Reference |
| AMK OX-8 | A549 | 25.04 | 48 | nih.gov |
| HeLa | 35.29 | 48 | nih.gov | |
| AMK OX-9 | A549 | 20.73 | 48 | nih.gov |
| AMK OX-11 | A549 | 45.11 | 48 | nih.gov |
| HeLa | 11.26 | 24 | nih.gov | |
| AMK OX-12 | A549 | 41.92 | 48 | nih.gov |
| HeLa | 32.91 | 48 | nih.gov | |
| Compound 5 | U87 | 35.1 | 48 | researchgate.net |
| T98G | 34.4 | 48 | researchgate.net | |
| LN229 | 37.9 | 48 | researchgate.net | |
| SKOV3 | 14.2 | 48 | researchgate.net | |
| MCF7 | 30.9 | 48 | researchgate.net | |
| A549 | 18.3 | 48 | researchgate.net |
This table presents a selection of in vitro cytotoxicity data for various 1,3,4-oxadiazole derivatives.
Enzyme Inhibition Studies (e.g., Histone Deacetylase (HDAC) Inhibition, Thymidine Phosphorylase Inhibition, Telomerase Inhibition, GPX4/MDM2 Inhibition, Cyclooxygenase (COX) Inhibition, EGFR Inhibition)
The anticancer effects of oxadiazole derivatives are often mediated through the inhibition of key enzymes involved in cancer progression.
Histone Deacetylase (HDAC) Inhibition: HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Novel 1,3,4-oxadiazole-containing hydroxamates and 2-aminoanilides have been developed as potent and selective inhibitors of HDAC1. nih.gov In U937 leukemia cells, one such derivative was more potent than the known inhibitor SAHA in inducing apoptosis. nih.gov Other patents and studies describe 1,3,4-oxadiazole derivatives as inhibitors of HDAC6. google.com
Thymidine Phosphorylase (TP) Inhibition: TP is an enzyme that is highly expressed in various tumors and is involved in angiogenesis and tumor growth. rjpbr.comnih.gov The 1,3,4-oxadiazole scaffold is recognized as a key structural element for the development of TP inhibitors. rjpbr.comnih.gov Pharmacophore modeling and virtual screening have been used to identify novel 1,3,4-oxadiazole derivatives as potential TP inhibitors for anticancer therapy. nih.gov For example, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole was identified as a potent inhibitor of the enzyme. nih.gov
Telomerase Inhibition: Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, allowing them to evade cellular senescence. nih.gov Inhibition of this enzyme is a promising anticancer strategy. The 1,3,4-oxadiazole scaffold has been identified as a promising lead structure for telomerase inhibitors. nih.govnih.gov For instance, a series of 1,4-benzodioxan-containing 1,3,4-oxadiazole derivatives were evaluated for telomerase inhibitory activity, with one compound showing a potent IC₅₀ value of 1.27 µM. nih.gov Another series of derivatives bearing a pyridine (B92270) and acylhydrazone moiety yielded a compound with an IC₅₀ of 1.18 µM against four different cancer cell lines. nih.gov
GPX4/MDM2 Inhibition: While literature specifically linking the this compound scaffold to Glutathione Peroxidase 4 (GPX4) or Murine Double Minute 2 (MDM2) inhibition is scarce, related heterocyclic structures have been explored. For example, a series of spiro[pyrrolidin-3,2-oxindoles] were validated as inhibitors of the MDM2-p53 interaction. scispace.com The MDM2-p53 pathway is linked to ferroptosis, a form of cell death regulated by GPX4, suggesting a complex interplay that can be targeted in cancer therapy. nih.govresearchgate.net
Cyclooxygenase (COX) Inhibition: COX enzymes, particularly the inducible COX-2 isoform, are involved in inflammation and carcinogenesis. The 1,3,4-oxadiazole ring is a common feature in many selective COX-2 inhibitors. nih.govresearchgate.net Novel derivatives of pyrrolo[3,4-d]pyridazinone incorporating a 1,3,4-oxadiazole ring have been synthesized and shown to be effective COX inhibitors, with all tested compounds inhibiting the COX-2 isoform more effectively than the reference drug Meloxicam. mdpi.comnih.govmdpi.com
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is a well-known target in oncology. Although research on EGFR inhibition by this compound derivatives is not widely reported, other heterocyclic scaffolds, such as xanthine (B1682287) derivatives, have been studied for this purpose. dntb.gov.ua
Assessment of Anti-inflammatory Modulating Effects
Cyclooxygenase (COX) Inhibition
A significant body of research has focused on the anti-inflammatory properties of 1,3,4-oxadiazole derivatives, primarily through their inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation and pain. mdpi.comnih.gov The development of new COX inhibitors with improved safety profiles remains an important goal in medicinal chemistry. mdpi.comnih.gov
Several studies have synthesized and evaluated pyrrolo[3,4-d]pyridazinone derivatives incorporating a 1,3,4-oxadiazole ring to enhance COX-2 affinity and reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov In vitro COX inhibition assays have demonstrated that these hybrid molecules can effectively inhibit both COX-1 and COX-2 isoforms. mdpi.comnih.gov Notably, some of these derivatives showed greater inhibitory activity against the COX-2 isoform than the reference drug, Meloxicam. mdpi.comnih.gov The introduction of the 1,3,4-oxadiazole-2-thione moiety, a bioisosteric analogue of the carboxylic acid group found in many NSAIDs, is believed to contribute to a better affinity for the COX-2 isoform and reduced gastrotoxicity. nih.govmdpi.com
| Compound Type | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole derivatives | COX-1 and COX-2 | Showed almost equal activity towards both COX-1 and COX-2 isoenzymes. All tested compounds inhibited COX-2 better than the reference drug, Meloxicam. | mdpi.comnih.gov |
| 1,3,4-Oxadiazole-2-thione derivatives of pyrrolo[3,4-d]pyridazinone | COX-2 | These derivatives showed a superior affinity towards the COX-2 isoform, with some acting as selective COX-2 inhibitors. | nih.gov |
| Pyrido[4,3-c]pyridazine derivatives with 1,3,4-oxadiazole | COX-1 and COX-2 | Exhibited significant anti-inflammatory activity, with some compounds showing preferential COX-2 inhibition. | mdpi.com |
| Pyridothiazine-1,1-dioxide-1,3,4-oxadiazole hybrids | COX-1 and COX-2 | Some compounds showed strong COX-2 inhibitory activity, while others were identified as preferential or non-selective COX inhibitors. | mdpi.com |
Other Inflammatory Pathway Targets
Beyond COX inhibition, some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been identified as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. researchgate.net The 5-lipoxygenase (5-LOX) enzyme is another critical pathway in inflammation, responsible for the production of leukotrienes. A study on pyrrolidine-2,5-dione derivatives also highlighted dual inhibitory effects on both COX-2 and 5-LOX. latamjpharm.org Compounds that can inhibit both pathways may offer a broader spectrum of anti-inflammatory activity compared to selective COX inhibitors. researchgate.net
In studies involving pyrrolo[3,4-d]pyridazinone derivatives, it was found that these compounds could reduce induced inflammation within cells, confirming their anti-inflammatory potential beyond simple enzyme inhibition. mdpi.comnih.gov Research on these compounds in a rat model of colitis demonstrated their ability to normalize the levels of various proinflammatory mediators and decrease the influx of inflammatory cells to the site of inflammation, suggesting a broader impact on inflammatory cascades. mdpi.com
Other Bioactive Properties
Antidiabetic Activity (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition, α-Amylase Inhibition, α-Glucosidase Inhibition)
The 1,3,4-oxadiazole scaffold has been extensively explored for its potential in developing new antidiabetic agents through various mechanisms.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral antidiabetic drugs that work by preventing the breakdown of incretin (B1656795) hormones, which are important for glucose homeostasis. nih.gov The inclusion of an oxadiazole ring in potential drug candidates has been shown to enhance ligand binding. nih.gov While many studies focus on the broader class of oxadiazoles, the pyrrolidine ring is a known feature in potent DPP-IV inhibitors, often as 2-cyanopyrrolidine derivatives that exhibit reversible, nanomolar inhibition of the enzyme. nih.govmdpi.com The combination of the oxadiazole heterocycle with a pyrrolidine moiety is therefore a rational approach in the design of new DPP-IV inhibitors. mdpi.com
α-Amylase and α-Glucosidase Inhibition: Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is an established strategy for controlling high blood sugar after meals (postprandial hyperglycemia) in type 2 diabetes. nih.govnih.gov Several studies have reported the synthesis of novel 1,3,4-oxadiazole derivatives and their successful in vitro evaluation as inhibitors of these enzymes. nih.gov
In one study, a series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and tested. Some compounds demonstrated outstanding inhibitory potential against α-amylase and α-glucosidase, with IC50 values comparable to the standard drugs acarbose (B1664774) and miglitol (B1676588). nih.govnih.gov For instance, one derivative showed an IC50 value of 13.09 ± 0.06 µg/ml against α-amylase, which was comparable to acarbose (IC50 = 12.20 ± 0.78 µg/ml). nih.gov Another compound exhibited strong α-glucosidase inhibition with an IC50 of 12.27 ± 0.41 µg/ml, similar to the standard drug miglitol (IC50 = 11.47 ± 0.02 µg/ml). nih.govnih.gov The structure of the substituent on the oxadiazole ring was found to significantly influence the inhibitory activity. nih.gov Pyrrolidine derivatives have also been independently studied as effective inhibitors of α-amylase and α-glucosidase. researchgate.net
| Compound Series | Enzyme Target | Result (IC50 Value) | Standard Drug (IC50) | Reference |
|---|---|---|---|---|
| 2-Thione-1,3,4-oxadiazole derivative (5g) | α-Amylase | 13.09 ± 0.06 µg/ml | Acarbose (12.20 ± 0.78 µg/ml) | nih.gov |
| 2-Thione-1,3,4-oxadiazole derivative (5a) | α-Glucosidase | 12.27 ± 0.41 µg/ml | Miglitol (11.47 ± 0.02 µg/ml) | nih.govnih.gov |
| Pyrrolidine-2,5-dione derivative (11o) | α-Glucosidase | 28.3 ± 0.28 µM | Not specified in abstract | nih.gov |
| 1,3,4-Oxadiazole derivatives (SOZD5) | α-Amylase | IC50 of 3.12 µg/mL | Acarbose (4.76 µg/mL) |
Anthelmintic Activities
The search for new anthelmintic agents is crucial for treating parasitic worm infections in both humans and animals. nih.gov Heterocyclic compounds, including those with oxazolidinone and 1,2,4-triazole (B32235) rings, have been investigated for this purpose. nih.govmdpi.com
In a study focused on designing new anthelmintic compounds, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized and evaluated in vitro using the adult Indian earthworm (Pheretima posthuma). mdpi.com The efficacy was determined by measuring the time taken for paralysis and death of the worms. Several of the synthesized compounds demonstrated a significant paralytic effect, with paralysis times of less than 15 minutes. However, their direct insecticidal action was noted to be less potent, with death times exceeding 50 minutes. mdpi.com This suggests that such derivatives can effectively paralyze the worms, which is a key mechanism of action for many anthelmintic drugs. While this study did not use a 1,3,4-oxadiazole core, the structural similarities and the focus on heterocyclic systems are relevant to the broader potential of such scaffolds in anthelmintic drug discovery. mdpi.com
Antioxidant Activity (In Vitro Assays)
Derivatives of the 1,3,4-oxadiazole scaffold have been the subject of extensive investigation for their antioxidant properties through a variety of in vitro assays. These studies are crucial in determining the capacity of these compounds to neutralize harmful reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions. The antioxidant potential is often evaluated using multimode assays that measure different aspects of radical scavenging and metal chelation. mdpi.com
Commonly employed in vitro antioxidant assays for these derivatives include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radical (OH•), nitric oxide (NO), and superoxide (B77818) anion radical scavenging assays, as well as iron chelation methods. mdpi.comnih.gov For instance, a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated that certain compounds exhibit significant free radical scavenging activity. mdpi.com One notable derivative, Ox-6f, showed 80.23% DPPH radical inhibition at a concentration of 100 µg/mL, with an IC₅₀ value of 25.35 µg/mL, compared to the standard ascorbic acid's IC₅₀ of 6.13 µg/mL. mdpi.com The antioxidant capabilities of these compounds are often attributed to the presence and position of various substituents on the core oxadiazole structure. nih.gov
Structure-activity relationship (SAR) analyses have indicated that the presence of a hydrocarbon chain and specific substituents on the phenyl ring attached to the 1,3,4-oxadiazole core can significantly influence antioxidant activity. nih.gov Another series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives also displayed potent, concentration-dependent DPPH radical scavenging activity, with IC₅₀ values ranging from 18.34 to 50.54 µM. researchgate.net These findings underscore the versatility of the 1,3,4-oxadiazole ring as a scaffold for developing potent antioxidant agents. wisdomlib.orgnih.gov
Table 1: In Vitro Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives
Neuroprotective Potential
The neuroprotective effects of oxadiazole derivatives are an area of growing interest, particularly for their potential in mitigating the cellular damage associated with neurodegenerative diseases. In vitro studies have demonstrated that these compounds can protect neuronal cells from various insults, including oxidative stress and apoptosis.
For example, a series of 1,2,4-oxadiazole derivatives were evaluated for their neuroprotective effects against sodium nitroprusside (SNP)-induced apoptosis in PC12 cells. nih.gov One compound, designated as compound 24, was found to be particularly effective in conferring protection against this oxidative injury. nih.gov Mechanistic studies revealed that this compound inhibits the accumulation of reactive oxygen species (ROS) and preserves the mitochondrial membrane potential (MMP). nih.gov Furthermore, it was shown to activate the antioxidant defense system by promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and upregulating the expression of heme oxygenase 1 (HO-1). nih.gov
Similarly, another novel 1,2,4-oxadiazole derivative, wyc-7-20, demonstrated a potent protective effect against hydrogen peroxide (H₂O₂) and amyloid-beta oligomer (AβOs)-induced cytotoxicity in SH-SY5Y neuroblastoma cells. tandfonline.com This highlights the potential of the oxadiazole scaffold in addressing key pathological features of Alzheimer's disease. Studies on pyrrole-based compounds have also shown significant neuroprotective and antioxidant effects in various in vitro models of neurotoxicity. scilit.com In models of H₂O₂-induced oxidative stress, certain pyrrole (B145914) derivatives exhibited strong protective effects at concentrations as low as 1 µM. scilit.commdpi.com
The neuroprotective mechanisms of some oxadiazole derivatives, such as furoxans (1,2,5-oxadiazole-N-oxides), are linked to their ability to act as nitric oxide (NO) mimetics. nih.gov These compounds can release NO in a thiol-dependent manner, activating the NO/sGC/CREB signaling cascade, which is crucial for neuronal survival and synaptic plasticity. nih.gov This was demonstrated by the abrogation of neuroprotection when co-treated with a soluble guanylate cyclase (sGC) inhibitor. nih.gov
Table 2: In Vitro Neuroprotective Activity of Selected Oxadiazole and Pyrrolidine Derivatives
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework and functional groups. nih.govnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole , ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR (for fluorinated derivatives) would be utilized. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the oxadiazole ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. The protons on the pyrrolidine ring would typically appear in the aliphatic region (around 1.5-4.0 ppm), while the proton on the oxadiazole ring would be found further downfield.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the 1,3,4-oxadiazole (B1194373) ring are highly characteristic and typically appear in the downfield region (around 160-170 ppm). nih.gov The carbons of the pyrrolidine ring would be observed in the aliphatic region.
¹⁹F NMR: In cases where fluorinated analogues are synthesized, ¹⁹F NMR spectroscopy would be essential for confirming the presence and environment of fluorine atoms within the molecule.
Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and based on general chemical shift ranges for similar structures.)
| Atom | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |
| Oxadiazole C2 | - | ~165 |
| Oxadiazole C5 | ~8.5 (s, 1H) | ~155 |
| Pyrrolidine C3 | ~3.8 (m, 1H) | ~45 |
| Pyrrolidine C2/C5 | ~3.2 (m, 4H) | ~50 |
| Pyrrolidine C4 | ~2.2 (m, 2H) | ~30 |
| Pyrrolidine NH | ~2.5 (br s, 1H) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the IR spectrum would be expected to show characteristic absorption bands for the C=N bond of the oxadiazole ring, the C-O-C ether linkage within the ring, and the N-H bond of the pyrrolidine moiety. nih.govresearchgate.net
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrolidine) | 3300-3500 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N Stretch (Oxadiazole) | 1640-1690 |
| C-O-C Stretch (Oxadiazole) | 1020-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The 1,3,4-oxadiazole ring is a chromophore that absorbs UV light. The position of the maximum absorption (λmax) can be influenced by the substituents on the ring. nih.govnih.gov
Mass Spectrometry (MS, GC-MS, HRMS, LCMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. nih.govresearchgate.net
MS and HRMS: High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of This compound , which allows for the calculation of its elemental formula with high accuracy.
GC-MS and LCMS: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LCMS) would be used to separate the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound. nih.gov
Chromatographic Techniques (e.g., Thin-Layer Chromatography (TLC))
Chromatographic techniques are used to separate and purify compounds from a mixture.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. For This compound , TLC would be used during its synthesis and purification to identify the product and assess its separation from starting materials and byproducts.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. If a suitable single crystal of This compound or one of its derivatives can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. This technique is particularly valuable for confirming the connectivity of the pyrrolidine and oxadiazole rings and determining the conformation of the five-membered pyrrolidine ring. nih.gov
Future Perspectives and Challenges in 2 Pyrrolidin 3 Yl 1,3,4 Oxadiazole Research
Development of Highly Selective and Potent Therapeutic Agents
A primary objective in the development of 2-(pyrrolidin-3-yl)-1,3,4-oxadiazole-based drugs is the achievement of high potency and selectivity towards specific biological targets. This is critical for minimizing off-target effects and enhancing the therapeutic window. Research efforts are focused on extensive structure-activity relationship (SAR) studies to understand how modifications to both the pyrrolidine (B122466) and oxadiazole rings, as well as the addition of various substituents, influence biological activity. nih.gov
For instance, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors for potential Alzheimer's disease treatment, specific substitutions on the oxadiazole ring were found to be crucial for potency. nih.gov One study on a series of 1,3,4-oxadiazole (B1194373) derivatives identified a compound, 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile, which demonstrated highly potent and selective GSK-3β inhibition. nih.gov Similarly, in the context of anticancer research, the hybridization of the 1,3,4-oxadiazole ring with other pharmacophores like indole (B1671886) or pyrazole (B372694) has yielded compounds with nanomolar IC50 values against various cancer cell lines. researchgate.net
The strategic modification of substituents allows for the fine-tuning of a compound's properties. For example, the introduction of electron-donating groups versus electron-withdrawing groups can significantly alter a molecule's antiproliferative potency. nih.gov The exploration of diverse substituents on the pyrrolidine ring of the this compound scaffold is a key area for future research to discover agents with superior selectivity for targets such as specific kinases, enzymes, or receptors.
Table 1: Examples of Potent 1,3,4-Oxadiazole Derivatives Against Various Targets
| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | MCF-7 (Breast Cancer) | 1.1 µM | nih.gov |
| 1,3,4-Oxadiazole-1,2,3-triazole hybrids | HCT-116 (Colon Cancer) | 2.6 µM | nih.gov |
| 1,3,4-Oxadiazole-2(3H)-thione derivatives | Telomerase | 0.8 µM | nih.gov |
| 1,3,4-Oxadiazole-benzimidazole hybrids | GSK-3β | Potent Inhibition | nih.gov |
| 1,3,4-Oxadiazole-benzofuran hybrids | MCF-7 (Breast Cancer) | Sub-micromolar | nih.gov |
Addressing Mechanisms of Resistance to Oxadiazole-based Compounds
A significant challenge in the development of any new therapeutic class is the potential for acquired drug resistance. As oxadiazole-based compounds advance, understanding and overcoming resistance mechanisms will be crucial for their long-term clinical success. Tumors and pathogens can develop resistance through various means, including target mutation, drug efflux, or activation of alternative compensatory pathways. researchgate.net
Research into a class of 1,2,4-oxadiazole (B8745197) antibiotics has already identified a unique resistance mechanism in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov While this pertains to a different isomer, it highlights the importance of proactive investigation into resistance. Future studies on this compound derivatives should include the generation of resistant cell lines or strains to prospectively identify potential resistance mechanisms. nih.gov
Strategies to combat resistance could involve the development of combination therapies, where the oxadiazole compound is co-administered with another agent that targets a different pathway. Another approach is the design of next-generation analogues that can overcome known resistance mutations. The hybridization of the 1,3,4-oxadiazole moiety with other pharmacophores is a promising strategy to develop agents with multiple mechanisms of action, which may reduce the likelihood of resistance developing. researchgate.net
Innovative Synthetic Strategies for Enhanced Analogues and Chemical Libraries
The generation of diverse chemical libraries is fundamental to discovering novel therapeutic leads. While conventional methods for synthesizing the 1,3,4-oxadiazole ring, such as the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl3), are well-established, there is a continuous drive for more innovative and efficient synthetic strategies. ipindexing.comijpca.org
Modern synthetic approaches are being explored to improve yield, reduce reaction times, and enhance the scalability and environmental friendliness of the synthesis. nih.gov These include:
Microwave-Assisted Synthesis: This technique can significantly accelerate the cyclization process, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. jchemrev.com
Novel Reagents: Researchers are employing alternative reagents to effect cyclization under milder conditions. For example, the use of Dess–Martin periodinane (DMP) allows for the oxidative cyclization of N-acylhydrazones under metal-free conditions at room temperature. openmedicinalchemistryjournal.com Other methods utilize reagents like trichloroisocyanuric acid (TCCA) or a combination of diazabicycloundecene (DBU) and N-chlorosuccinimide (NCS). openmedicinalchemistryjournal.comresearchgate.net
One-Pot Protocols: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, improves efficiency and reduces waste. jchemrev.com For example, a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been described by condensing monoaryl hydrazides with acid chlorides under microwave heating without the need for a catalyst. jchemrev.com
These advanced synthetic methodologies are crucial for rapidly producing large libraries of this compound analogues for high-throughput screening, enabling a more comprehensive exploration of the chemical space around this scaffold.
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, Proteomics, Genomics) for Comprehensive Understanding
The development of this compound derivatives is greatly enhanced by the integration of multidisciplinary approaches that provide a deeper understanding of their biological activity.
Chemoinformatics and Molecular Modeling: Computational tools are indispensable for modern drug discovery. exlibrisgroup.com Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how different analogues will bind to their target proteins, helping to rationalize SAR data and guide the design of more potent and selective inhibitors. nih.govnih.gov These computational methods were instrumental in understanding the binding mode of oxadiazole-based GSK-3β inhibitors and in designing novel antiparasitic agents. nih.govnih.gov
Proteomics and Genomics: These large-scale biological techniques are powerful for target identification and mechanism of action studies, especially for compounds identified through phenotypic screening. nih.gov Chemical proteomics, using activity-based protein profiling, was successfully employed to identify multiple targets of an oxadiazolone antibiotic in MRSA. nih.gov Similarly, for a series of antiparasitic 1,3,4-oxadiazole derivatives, a chemical probe was synthesized specifically for use in proteomics experiments to determine the compound's mechanism of action in the T. brucei parasite. nih.gov
By combining innovative synthesis, biological screening, and these advanced multidisciplinary techniques, researchers can accelerate the journey from a promising scaffold like this compound to a clinically effective therapeutic agent. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,4-oxadiazole derivatives, including 2-(Pyrrolidin-3-yl)-1,3,4-oxadiazole?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, diacylhydrazides can be cyclized using phosphoryl chloride (POCl₃) to form the oxadiazole ring . Multi-step syntheses starting from esters or hydrazides are also common, as seen in the preparation of 1,3,4-oxadiazole thioether derivatives via acylation, alkylation, and cyclization . Characterization is achieved through ¹H/¹³C NMR, HRMS, and X-ray crystallography to confirm structure and purity .
Q. How are 1,3,4-oxadiazole derivatives characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To identify proton and carbon environments, confirming substituent positions .
- HRMS : For precise molecular weight determination .
- X-ray diffraction : Resolves crystal structure and bond geometry, as demonstrated for 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole .
Q. What in vitro/in vivo models are used to evaluate anti-inflammatory activity?
- Methodological Answer : The carrageenan-induced rat paw edema model is widely employed. Compounds are compared to indomethacin (standard anti-inflammatory drug), with activity quantified as % inhibition of inflammation. For example, derivatives with 3,4-dimethoxyphenyl substituents showed ~62% inhibition, comparable to indomethacin (64.3%) . Ulcerogenicity is assessed via oral administration in rodents, measuring gastric lesions to prioritize safer candidates .
Advanced Research Questions
Q. How can substituent effects on 1,3,4-oxadiazole stability be optimized?
- Methodological Answer : Stability is influenced by aromaticity and substituent electronic effects. Electron-withdrawing groups (e.g., trifluoromethyl) or bulky aromatic rings enhance stability by reducing ring strain. For instance, 1,3,4-oxadiazole derivatives with pyridyl or benzylthio groups exhibit improved thermal and chemical stability . Steric hindrance from substituents like tert-butyl groups further stabilizes the core structure .
Q. How can discrepancies in biological activity data be resolved during SAR studies?
- Methodological Answer : Systematic SAR analysis is critical. For example:
- Anti-inflammatory activity : 3,4-Dimethoxyphenyl or 4-chlorophenyl at the 5th position of the oxadiazole ring enhances activity by 20–25% compared to unsubstituted analogs .
- Anticancer activity : Hybrid molecules combining oxadiazole with thiazolidinone moieties show improved cytotoxicity, as confirmed via MTT assays and docking studies . Cross-validation with molecular docking (e.g., AutoDock 4.0) helps identify binding interactions that explain activity trends .
Q. What computational strategies predict binding interactions of 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Molecular docking : AutoDock 4.0 with Lamarckian genetic algorithm parameters (grid size: 60 × 60 × 60 Å, 100 simulations per ligand) evaluates binding to targets like SDH (succinate dehydrogenase) or Asp kinase. Binding energy (ΔG) and RMSD values prioritize high-affinity compounds .
- DFT studies : Correlate electronic properties (e.g., HOMO-LUMO gaps) with anticancer activity, as seen in benzimidazole-oxadiazole hybrids .
Q. How are substituents optimized for anticancer activity in 1,3,4-oxadiazole derivatives?
- Methodological Answer : Key strategies include:
- Hybridization : Combining oxadiazole with pharmacophores like 4-thiazolidinone or benzimidazole enhances DNA intercalation and kinase inhibition .
- Substituent screening : Pyridyl or fluorophenyl groups improve cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by modulating lipophilicity and target affinity .
- Mechanistic studies : Flow cytometry and Western blotting validate apoptosis induction or cell cycle arrest .
Q. What preclinical toxicity assessments are critical for 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Acute toxicity : Rodent models assess LD₅₀ and organ-specific toxicity. For example, derivatives with bromophenyl groups showed low ulcerogenicity (severity index: 0.58–0.83 vs. 2.67 for indomethacin) .
- Antimicrobial safety : MIC (minimum inhibitory concentration) assays against S. aureus and E. coli identify selective toxicity (e.g., compound 4f: MIC = 12.5 mg/mL) .
- Environmental toxicity : Databases like the USDA Wildlife Research Center report evaluate phytotoxicity and ecological impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
